molecular formula C22H24F3N3O4 B1680824 SB273005 CAS No. 205678-31-5

SB273005

货号: B1680824
CAS 编号: 205678-31-5
分子量: 451.4 g/mol
InChI 键: KSSPHFGIOASRDE-HNNXBMFYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

SB-273005 是一种有效的整合素受体非肽类拮抗剂,专门针对 αvβ3 和 αvβ5 受体。 它以其高亲和力和特异性而闻名,使其成为科学研究中宝贵的化合物,特别是在细胞粘附、迁移和骨吸收领域 .

准备方法

合成路线和反应条件

SB-273005 是通过一系列涉及形成苯并氮杂卓核心结构的化学反应合成的。合成通常包括以下步骤:

工业生产方法

SB-273005 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这包括使用高通量反应器、高效的纯化技术和严格的质量控制措施,以确保最终产品的纯度和一致性 .

化学反应分析

反应类型

SB-273005 经历了各种化学反应,包括:

常见试剂和条件

主要产物

这些反应形成的主要产物包括具有修饰官能团的 SB-273005 的各种衍生物,可用于研究构效关系并优化化合物的性质 .

科学研究应用

Osteoporosis

In preclinical models, SB273005 has demonstrated efficacy in preventing bone loss associated with osteoporosis. In ovariectomized rats, it significantly normalized bone mineral density (BMD) when administered prophylactically at doses of 60 mg/kg (69% normalization), 30 mg/kg (42%), and 10 mg/kg (44%) twice daily . Its mechanism involves inhibiting osteoclast activity, which is crucial for bone resorption.

Cancer Treatment

This compound has been investigated for its role in cancer therapy due to its ability to inhibit the adhesion and migration of αvβ3-positive breast cancer cells. This suggests its potential as an anti-angiogenic agent to prevent tumor-associated angiogenesis . Additionally, it may serve as a candidate drug for treating various cancers by targeting the neovasculature associated with tumors such as melanoma and glioblastoma .

Immunological Modulation

Research indicates that this compound influences immune responses during pregnancy by modulating the balance between T helper cells (Th1 and Th2). In a study involving pregnant mice, this compound administration resulted in a significant reduction in IL-2 levels and an increase in IL-10 levels, reversing pregnancy-induced immunological changes . This highlights its potential as a therapeutic agent in conditions where immune modulation is required.

Case Studies

StudyObjectiveFindings
Osteoporosis Model Evaluate effects on BMDThis compound normalized BMD significantly in ovariectomized rats at various doses .
Cancer Cell Migration Assess anti-cancer propertiesInhibited adhesion/migration of breast cancer cells, indicating potential for anti-angiogenic therapy .
Pregnancy Immunology Investigate immune response modulationAltered Th cell ratios; reduced IL-2 and increased IL-10 levels in treated mice .

Integrin Targeting

Integrins like αvβ3 are critical in various biological processes including cell adhesion, migration, and signaling pathways involved in tumor growth and metastasis. This compound's antagonistic action on these integrins makes it a focal point for developing targeted therapies in oncology and other diseases associated with abnormal cell adhesion .

Clinical Trials Overview

Although this compound has shown promise in preclinical studies, its clinical development has faced challenges. It was previously evaluated for indications such as postmenopausal osteoporosis and rheumatoid arthritis but remains inactive in clinical trials as of the latest updates .

作用机制

SB-273005 通过以高亲和力结合 αvβ3 和 αvβ5 整合素受体来发挥其作用。这种结合抑制了整合素受体与其配体之间的相互作用,从而阻止了细胞粘附和迁移过程。 该化合物的作用机制包括破坏整合素受体介导的信号通路,从而导致细胞迁移和骨吸收减少 .

相似化合物的比较

类似化合物

独特性

SB-273005 的独特性在于其对 αvβ3 和 αvβ5 整合素受体的高特异性和亲和力。 这种特异性使其成为研究整合素介导的过程和开发靶向治疗的宝贵工具 .

生物活性

SB273005 is a non-peptide antagonist of the integrins αvβ3 and αvβ5, which are implicated in various biological processes, including cell adhesion, migration, and signaling pathways relevant to cancer and other diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects in different models, and potential therapeutic applications.

This compound binds with high affinity to integrins αvβ3 and αvβ5, inhibiting their function. The compound has been shown to affect several cellular processes:

  • Cell Adhesion and Migration : this compound inhibits αvβ3-mediated cell adhesion with an IC50 of 3 nM and endothelial cell migration with an IC50 of 1.8 nM . This inhibition is significant in the context of cancer metastasis, where integrin-mediated adhesion is critical for tumor cell dissemination.
  • Bone Resorption : In vitro studies indicate that this compound inhibits human osteoclast-mediated bone resorption with an IC50 of 11 nM . This property suggests its potential use in treating osteoporosis and related conditions.
  • Cytokine Modulation : In pregnancy models, this compound has been shown to reverse the typical increase in Th2 cells and IL-10 production while restoring IL-2 levels from Th1 cells . This indicates its role in modulating immune responses.

In Vitro Studies

  • Gastric Cancer Cells : this compound significantly reduced cell motility in FARP1-overexpressing gastric cancer cells but had no effect on FARP1-knockdown cells. This suggests that the efficacy of this compound may depend on the expression levels of specific proteins involved in integrin signaling .
  • Neuroblastoma Cell Lines : In studies involving neuroblastoma, treatment with this compound led to decreased ATP levels, indicating reduced cell viability. This was assessed using luminescence ATP detection assays, highlighting its potential as a therapeutic agent against aggressive cancers .

In Vivo Studies

  • Adjuvant-Induced Arthritis : In rat models, this compound demonstrated disease-modifying activity by significantly reducing symptoms of arthritis at doses of 60 mg/kg . This positions it as a candidate for treating inflammatory diseases.
  • Bone Loss Prevention : In models of osteoporosis, oral administration of this compound (30 mg/kg) inhibited parathyroid hormone-stimulated calcemic responses and prevented bone loss, underscoring its therapeutic potential in bone-related disorders .

Zika Virus Research

Recent studies have highlighted the role of this compound in Zika virus research. Mice treated with this compound showed reduced viral loads in brain tissues compared to untreated controls. This suggests that targeting αvβ5 integrin may provide a novel approach to limiting Zika virus infection .

Summary Table of Biological Activities

ActivityIC50 ValueModel/ContextReference
αvβ3-mediated cell adhesion3 nMIn vitro (cell lines)
Endothelial cell migration1.8 nMIn vitro (HUVECs)
Osteoclast-mediated bone resorption11 nMIn vitro
Disease modification in arthritis60 mg/kgRat model
Bone loss prevention30 mg/kgRat model
Reduction of Zika virus loadN/AMouse model

属性

IUPAC Name

2-[(4S)-8-[2-[6-(methylamino)pyridin-2-yl]ethoxy]-3-oxo-2-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-2-benzazepin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F3N3O4/c1-26-19-4-2-3-17(27-19)7-8-32-18-6-5-14-9-15(11-20(29)30)21(31)28(12-16(14)10-18)13-22(23,24)25/h2-6,10,15H,7-9,11-13H2,1H3,(H,26,27)(H,29,30)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSSPHFGIOASRDE-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC(=N1)CCOC2=CC3=C(CC(C(=O)N(C3)CC(F)(F)F)CC(=O)O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC1=CC=CC(=N1)CCOC2=CC3=C(C[C@H](C(=O)N(C3)CC(F)(F)F)CC(=O)O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205678-31-5
Record name SB-273005
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205678315
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SB-273005
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HG7MY8V9AA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
SB273005
Reactant of Route 2
SB273005
Reactant of Route 3
SB273005
Reactant of Route 4
SB273005
Reactant of Route 5
SB273005
Reactant of Route 6
SB273005

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。